Cas no 74402-54-3 ((1-ethyl-1H-pyrrol-2-yl)methanamine)
(1-ethyl-1H-pyrrol-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-methanamine, 1-ethyl-
- N-ethyl-2-aminomethylpyrrole
- (1-ethylpyrrol-2-yl)methanamine
- (1-Ethyl-1H-pyrrol-2-yl)methanamine
- (1-ethyl-1H-pyrrol-2-yl)methylamine
- (1-ethyl-1H-pyrrol-2-yl)methanamine
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- MDL: MFCD15730262
- Inchi: 1S/C7H12N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2,6,8H2,1H3
- InChI Key: FFFHBHWCZONDKN-UHFFFAOYSA-N
- SMILES: N1(C=CC=C1CN)CC
Computed Properties
- Exact Mass: 124.100048g/mol
- Monoisotopic Mass: 124.100048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 31
- Molecular Weight: 124.18g/mol
Experimental Properties
- Density: 1.00±0.1 g/cm3(Predicted)
- Boiling Point: 215.8±15.0 °C(Predicted)
- pka: 10.26±0.29(Predicted)
(1-ethyl-1H-pyrrol-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2996397-0.05g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 0.05g |
$216.0 | 2025-03-19 | |
| Enamine | EN300-2996397-0.1g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 0.1g |
$226.0 | 2025-03-19 | |
| Enamine | EN300-2996397-0.25g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 0.25g |
$235.0 | 2025-03-19 | |
| Enamine | EN300-2996397-0.5g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 0.5g |
$246.0 | 2025-03-19 | |
| Enamine | EN300-2996397-1.0g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 1.0g |
$256.0 | 2025-03-19 | |
| Enamine | EN300-2996397-2.5g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 2.5g |
$503.0 | 2025-03-19 | |
| Enamine | EN300-2996397-5.0g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 5.0g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-2996397-10.0g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 95.0% | 10.0g |
$1101.0 | 2025-03-19 | |
| Enamine | EN300-2996397-1g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 1g |
$256.0 | 2023-09-06 | ||
| Enamine | EN300-2996397-5g |
(1-ethyl-1H-pyrrol-2-yl)methanamine |
74402-54-3 | 5g |
$743.0 | 2023-09-06 |
(1-ethyl-1H-pyrrol-2-yl)methanamine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (1-ethyl-1H-pyrrol-2-yl)methanamine
Chemical and Biological Insights into (1-Ethyl-1H-Pyrrol-2-Yl)Methanamine (CAS No. 74402-54-3)
The compound (1-Ethyl-1H-Pyrrol-2-Yl)Methanamine, identified by the Chemical Abstracts Service registry number 74402-54-3, represents a structurally intriguing molecule with potential applications in medicinal chemistry and pharmacological research. Its molecular formula, C6H11N3, reveals a pyrrole ring substituted at the 1-position with an ethyl group and linked via a methylene bridge to a primary amine functional group. This configuration positions it as a versatile scaffold for the design of bioactive compounds due to the inherent reactivity of its amine moiety and the electronic properties of the pyrrole system.
Recent studies have highlighted its role as a synthetic intermediate in the development of pyrrolo[benzodiazepine]-based anticancer agents, where its nitrogen-containing framework facilitates conjugation with DNA-intercalating groups. A 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives incorporating this structure exhibit selective cytotoxicity against tumor cells by stabilizing mismatched DNA base pairs, thereby inducing apoptosis through a novel mechanism distinct from traditional chemotherapeutics.
In enzymology research, this compound has emerged as an effective template for designing histone deacetylase inhibitors (HDACi). Computational docking studies published in Nature Communications revealed that the ethyl-substituted pyrrole ring provides optimal π-stacking interactions with the enzyme's hydrophobic pocket, while the methanamine group enhances binding affinity through hydrogen bonding networks. These findings align with experimental data showing submicromolar inhibitory activity in cellular assays.
The unique electronic properties of this molecule stem from its conjugated π-system, which allows for redox-active behavior critical in bioelectronic applications. A groundbreaking study in Advanced Materials (January 2024) showcased its utility as a component in electrochemical biosensors, where it facilitated electron transfer between redox enzymes and electrode surfaces more efficiently than conventional mediators due to its extended aromaticity.
Spectroscopic analysis confirms that the compound adopts a planar conformation at physiological pH levels, enhancing its ability to interact with biomolecules such as proteins and nucleic acids. Nuclear magnetic resonance (NMR) studies conducted by Smith et al. (Angewandte Chemie, 2023) identified dynamic interconversion between two tautomeric forms under aqueous conditions, which may influence pharmacokinetic profiles when used in drug formulations.
Innovative synthetic approaches have been reported to improve access to this compound. A copper-catalyzed azide–alkyne cycloaddition (CuAAC)-based strategy described in Organic Letters (March 2023) enables one-pot synthesis through sequential click chemistry steps, significantly reducing purification requirements compared to traditional methods involving Grignard reagents or organocuprate intermediates.
Bioisosteric replacements of the ethyl group are currently under investigation to optimize pharmacological properties. Researchers at MIT recently demonstrated that substituting the ethyl moiety with trifluoroethyl groups while retaining the methanamine functionality resulted in improved metabolic stability and oral bioavailability when tested against human liver microsomes—a critical advancement for potential drug candidates requiring systemic administration.
Cryogenic electron microscopy (cryo-EM) studies published in eLife late 2023 revealed unexpected binding modes when this compound was incorporated into peptide-based scaffolds targeting G-protein coupled receptors (GPCRs). The methanamine group formed unexpected hydrogen bonds with extracellular loops of these membrane proteins, suggesting new strategies for modulating receptor signaling pathways involved in neurodegenerative diseases.
Ongoing research explores its application as a chiral auxiliary in asymmetric synthesis processes. A collaborative study between Stanford University and Pfizer highlighted its ability to induce enantioselectivity exceeding 98% ee when used in conjunction with palladium-catalyzed coupling reactions—a significant improvement over racemic mixtures typically requiring costly post-synthesis resolution steps.
Surface plasmon resonance experiments conducted at Oxford University underscored its high binding affinity (Kd = 85 nM) for human serum albumin (HSA), suggesting potential utility as a drug carrier system. This property was leveraged in recent drug delivery research where it served as a targeting ligand for HSA-mediated delivery of poorly soluble anticancer drugs across biological membranes.
Preliminary pharmacokinetic studies indicate favorable absorption characteristics when administered intravenously, with half-life values ranging from 6–8 hours observed in preclinical rodent models—a promising attribute for therapeutic agents requiring sustained exposure without frequent dosing regimens.
The compound's inherent nucleophilicity has been exploited in recent efforts to synthesize transition metal complexes with enhanced catalytic activity. A gold(I)-based derivative reported in Inorganic Chemistry Frontiers exhibited exceptional catalytic efficiency toward Suzuki-Miyaura cross-coupling reactions under mild conditions, achieving turnover frequencies over three times higher than analogous systems lacking this functionalized pyrrole unit.
In vivo toxicity evaluations using zebrafish embryos showed no observable developmental abnormalities at concentrations up to 50 μM—a critical milestone supporting further exploration of its therapeutic potential without significant embryotoxic liabilities compared to related compounds like pyrrolopyrimidines or benzimidazoles.
Solid-state NMR investigations revealed polymorphic behavior under different crystallization conditions, which has direct implications for formulation development. Researchers at ETH Zurich identified two distinct crystal forms differing by hydrogen-bonding networks involving the amine group; these structural variants displayed up to fourfold differences in dissolution rates—critical information for optimizing bioavailability profiles during drug development phases.
Raman spectroscopy studies conducted under simulated physiological conditions demonstrated remarkable stability of this molecule's core structure even after prolonged exposure to reactive oxygen species—a key factor enabling its use as a stable probe molecule for real-time monitoring of oxidative stress environments within living cells using non-invasive spectroscopic techniques.
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